molecular formula C14H7Cl3N2S B11796063 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole

2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole

Cat. No.: B11796063
M. Wt: 341.6 g/mol
InChI Key: VUOHICVJNNXQNL-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of chlorine atoms in its structure can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the chloropyridinyl and dichlorophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 2-chloropyridine-4-carbaldehyde and 2,5-dichlorophenylthiourea in the presence of a base such as potassium carbonate can yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Agricultural Chemistry: It can be used as a precursor for the synthesis of agrochemicals such as herbicides or pesticides.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloropyridin-4-yl)-4-phenylthiazole: Lacks the additional chlorine atoms on the phenyl ring.

    2-(2-Chloropyridin-4-yl)-4-(4-chlorophenyl)thiazole: Contains a single chlorine atom on the phenyl ring.

    2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole: Has chlorine atoms in different positions on the phenyl ring.

Uniqueness

The unique arrangement of chlorine atoms in 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole can influence its chemical reactivity and biological activity, making it distinct from similar compounds. This specific structure may result in different pharmacological profiles or material properties, highlighting its potential for diverse applications.

Properties

Molecular Formula

C14H7Cl3N2S

Molecular Weight

341.6 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-1,3-thiazole

InChI

InChI=1S/C14H7Cl3N2S/c15-9-1-2-11(16)10(6-9)12-7-20-14(19-12)8-3-4-18-13(17)5-8/h1-7H

InChI Key

VUOHICVJNNXQNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl

Origin of Product

United States

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